molecular formula C18H17Cl2N3O B3514935 N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline

N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline

Cat. No.: B3514935
M. Wt: 362.2 g/mol
InChI Key: YAVGUELXGITDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), which is often found in various pharmaceuticals and agrochemicals . The presence of the dichlorophenyl group suggests that it may have some bioactive properties .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings (like the dichlorophenyl group) and heterocyclic rings (like the oxadiazole group) . The exact structure would depend on the specific arrangement and bonding of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point or boiling point, and certain spectral properties .

Mechanism of Action

The mechanism of action of such a compound would likely depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain proteins or enzymes in the body . If it’s an agrochemical, it might inhibit the growth of pests or weeds .

Safety and Hazards

The safety and hazards of such a compound would likely depend on its specific structure and use. For example, it might be toxic if ingested or might cause irritation if it comes into contact with the skin or eyes .

Future Directions

The future directions for research on such a compound could involve exploring its potential uses in various fields, like medicine or agriculture, or studying its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O/c1-11(2)12-3-6-14(7-4-12)21-10-17-22-18(23-24-17)15-8-5-13(19)9-16(15)20/h3-9,11,21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVGUELXGITDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline
Reactant of Route 2
Reactant of Route 2
N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline
Reactant of Route 3
Reactant of Route 3
N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline
Reactant of Route 4
Reactant of Route 4
N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline
Reactant of Route 5
Reactant of Route 5
N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline
Reactant of Route 6
Reactant of Route 6
N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.